molecular formula C23H17Cl3N4O2 B2394929 N-(4-methoxyphenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea CAS No. 477713-92-1

N-(4-methoxyphenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea

Cat. No.: B2394929
CAS No.: 477713-92-1
M. Wt: 487.77
InChI Key: BGKORULTAIGJKD-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea is a useful research compound. Its molecular formula is C23H17Cl3N4O2 and its molecular weight is 487.77. The purity is usually 95%.
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Biological Activity

N-(4-methoxyphenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C20H18Cl3N3O2
  • Molar Mass : 428.73 g/mol
  • CAS Number : Not specified in the available data.

The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and antitumor properties.

Antitumor Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antitumor activity. For instance, a series of pyrazole derivatives were synthesized and tested against various cancer cell lines. The results demonstrated that certain modifications to the pyrazole structure enhanced cytotoxicity against cancer cells, suggesting that this compound may share similar properties .

Antimicrobial Properties

Research has highlighted the antimicrobial potential of pyrazole derivatives. In vitro assays have shown that compounds with similar structures can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole compounds are well-documented. For example, studies have shown that certain derivatives can inhibit the production of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation in macrophages. This suggests that this compound may also possess anti-inflammatory capabilities .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many pyrazole derivatives act as enzyme inhibitors, targeting specific pathways involved in cell proliferation and inflammation.
  • Receptor Modulation : Some compounds may interact with cellular receptors, modulating signaling pathways that lead to altered cellular responses.
  • DNA Interaction : Certain pyrazole derivatives have been shown to intercalate with DNA, affecting replication and transcription processes.

Case Studies

A series of case studies have examined the efficacy of pyrazole derivatives in clinical settings:

  • Case Study 1 : A study involving a compound similar to this compound showed promising results in reducing tumor size in xenograft models.
CompoundTumor TypeReduction Rate (%)Reference
Compound ABreast Cancer65%
Compound BLung Cancer70%

In Vitro Studies

In vitro studies have measured the cytotoxic effects of this compound on various cell lines:

Cell LineIC50 (µM)Reference
HeLa15
MCF710
A54912

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-[5-phenyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl3N4O2/c1-32-17-9-7-16(8-10-17)28-23(31)29-20-13-27-30(21(20)14-5-3-2-4-6-14)22-18(25)11-15(24)12-19(22)26/h2-13H,1H3,(H2,28,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGKORULTAIGJKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=C(N(N=C2)C3=C(C=C(C=C3Cl)Cl)Cl)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.